5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Bromine Atom: Bromination can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents like phenylsulfonyl chloride.
Addition of the Trimethylsilyl Group: Silylation can be performed using trimethylsilyl chloride (TMSCl) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group.
Reduction: Reduction reactions could target the bromine atom or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions in the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, bases, and acids.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated or desulfonylated products.
Scientific Research Applications
5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a potential pharmaceutical intermediate or active ingredient.
Industry: Use in the production of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the phenylsulfonyl group could play a role in binding interactions, while the trimethylsilyl group might affect the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the trimethylsilyl group.
1-(Phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom.
5-Bromo-1-(phenylsulfonyl)-2-(methyl)-1H-pyrrolo[2,3-b]pyridine: Has a methyl group instead of a trimethylsilyl group.
Uniqueness
The unique combination of bromine, phenylsulfonyl, and trimethylsilyl groups in 5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine may confer distinct chemical properties, such as enhanced reactivity, stability, or solubility, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-2-yl]-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2SSi/c1-23(2,3)15-10-12-9-13(17)11-18-16(12)19(15)22(20,21)14-7-5-4-6-8-14/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBKWSSKRHUTFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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